molecular formula C11H18N4O B13634867 2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide

2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide

Katalognummer: B13634867
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: KDFFLBYMVNCANA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide (CAS 1249263-78-2) is a synthetic organic compound with the molecular formula C 11 H 18 N 4 O and a molecular weight of 222.29 g/mol . This compound features a pyrazole ring, a cyclopropylamino group, and a terminal amide functional group, making it a valuable building block in medicinal chemistry and drug discovery research. Its structure is closely related to other researched compounds featuring pyrazole and cyclopropyl groups, which are often explored for their potential to modulate biological targets . While specific biological targets for this compound are not yet widely published in the available literature, its molecular architecture suggests potential for use in developing enzyme inhibitors or receptor modulators. Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities and are frequently investigated in various biochemical assays . Researchers may utilize this chemical as a key intermediate in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes only in a controlled laboratory environment. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

2-(cyclopropylamino)-2-methyl-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C11H18N4O/c1-11(10(12)16,14-9-3-4-9)5-8-15-7-2-6-13-15/h2,6-7,9,14H,3-5,8H2,1H3,(H2,12,16)

InChI-Schlüssel

KDFFLBYMVNCANA-UHFFFAOYSA-N

Kanonische SMILES

CC(CCN1C=CC=N1)(C(=O)N)NC2CC2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Amide Bond Formation

The amide bond formation is a critical step in the synthesis. Commonly, carboxylic acid derivatives such as acid chlorides or activated esters are reacted with amines to form the amide linkage. Typical reagents and conditions include:

Reagent/Condition Purpose Notes
Acetyl chloride + alcohols Formation of acid chlorides Used to activate carboxylic acid for amide coupling
Bases (e.g., triethylamine) Neutralize acid by-products Ensures efficient coupling
Solvents: dichloromethane, THF Medium for reaction Anhydrous conditions preferred

Introduction of the Cyclopropylamino Group

The cyclopropylamino group is introduced by reaction of the intermediate with cyclopropylamine under controlled conditions. This can be done via:

This step requires careful control of temperature and pH to avoid side reactions and ensure high selectivity.

Attachment of the 1H-Pyrazol-1-yl Group

The 1H-pyrazol-1-yl group is typically introduced by substitution reactions using pyrazole or its derivatives. This may involve:

The conditions are optimized to maintain the integrity of the pyrazole ring and avoid decomposition.

Example Synthetic Route (Hypothetical)

Step Starting Material Reagents/Conditions Product Yield (%)
1 2-methylbutanoic acid Acetyl chloride, alcohol, base 2-methylbutanoyl chloride 85
2 2-methylbutanoyl chloride Cyclopropylamine, base 2-(cyclopropylamino)-2-methylbutanamide 78
3 2-(cyclopropylamino)-2-methylbutanamide Pyrazole, coupling agent, solvent 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide 70

Research Findings and Optimization

  • Solvent choice : Polar aprotic solvents such as dimethylformamide and tetrahydrofuran provide better yields in coupling steps due to enhanced solubility of reagents and intermediates.

  • Temperature control : Maintaining low to moderate temperatures (0–25 °C) during amide formation and substitution steps reduces side reactions and improves selectivity.

  • Catalysts and additives : Acid catalysts such as trifluoroacetic acid or bases such as triethylamine assist in activating intermediates and scavenging by-products.

  • Purification : Chromatographic techniques including silica gel column chromatography and recrystallization are effective for isolating pure product.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Advantages Challenges
Amide bond formation Acid chloride + amine coupling Acetyl chloride, bases, solvents High efficiency, well-established Requires moisture control
Cyclopropylamino introduction Nucleophilic substitution or reductive amination Cyclopropylamine, controlled pH Selective introduction Sensitive to reaction conditions
Pyrazolyl group attachment Nucleophilic substitution or coupling Pyrazole derivatives, catalysts Preserves heterocycle integrity Avoids ring degradation
Purification Chromatography, recrystallization Silica gel, solvents High purity achievable Time-consuming

Analyse Chemischer Reaktionen

2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazolyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected Amides

Compound Name Cyclic Substituents Heterocycle Type Key Functional Groups Molecular Weight (g/mol)*
2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide Cyclopropylamino, 1H-pyrazole Pyrazole Amide, Cyclopropane, Pyrazole ~265.3
2-Amino-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Pyrrolidine Pyrrolidine Amide, Tertiary amine ~185.2
1-(2-Fluoro-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid Fluorobenzyl Pyrrolidone Carboxylic acid, Fluorobenzyl ~237.2
Ethyl 4-(chloromethyl)-2-(cyclopropylamino)-1,3-thiazole-5-carboxylate Cyclopropylamino, Thiazole Thiazole Ester, Chloromethyl, Thiazole ~274.7

*Estimated based on structural formula.

Key Observations:

Heterocyclic Diversity : The pyrazole ring in the target compound contrasts with pyrrolidine, pyrrolidone, and thiazole in analogs. Pyrazole’s aromaticity and hydrogen-bonding capacity may enhance target binding compared to pyrrolidine’s flexibility or thiazole’s sulfur-mediated electronic effects .

Molecular Weight : The target compound’s higher molecular weight (~265.3 g/mol) compared to simpler amides (e.g., ~185.2 g/mol for the pyrrolidine analog) may influence solubility and bioavailability.

Research Findings and Limitations

  • Discontinuation Implications : The lack of commercial availability hinders further experimental validation. Researchers must rely on structural analogs for property predictions.

Biologische Aktivität

2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclopropylamine group and a pyrazole moiety. This compound is primarily studied for its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide is C11_{11}H16_{16}N4_{4}O, with a molecular weight of 222.29 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact with various molecular targets.

Enzyme Inhibition

Research indicates that 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide exhibits significant enzyme inhibition properties. For instance, studies have shown that it can inhibit specific kinases, potentially impacting pathways involved in cancer and other diseases. The compound's interactions with these enzymes suggest it could be developed as a therapeutic agent.

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 (μM)Mechanism of Action
CSNK20.5Competitive Inhibition
Other KinasesVariesNon-specific

Antiviral Activity

Preliminary studies have suggested that compounds similar to 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide exhibit antiviral properties against β-coronaviruses. The pyrazole scaffold is known for its ability to enhance selectivity and potency against viral targets, making this compound a candidate for further investigation in antiviral drug development.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into the therapeutic potential of 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of pyrazole derivatives, including 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide, on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.

Case Study 2: Inhibition of Pathogenic Bacteria

Another research effort focused on the antibacterial activity of compounds containing the pyrazole moiety. The study demonstrated that certain derivatives, including 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide, inhibited the growth of pathogenic bacteria, indicating potential applications in treating bacterial infections.

Synthesis and Optimization

The synthesis of 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to form the pyrazole structure.
  • Cyclopropylamine Introduction : Introducing the cyclopropylamine moiety through nucleophilic substitution reactions.
  • Purification : Employing chromatography and crystallization techniques to achieve high purity.

Q & A

Q. What are the optimal synthetic routes for 2-(Cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Multistep synthesis typically involves coupling cyclopropylamine with a pyrazole-containing intermediate. Key steps include:
  • Nucleophilic substitution to introduce the cyclopropylamino group.
  • Amide bond formation using coupling agents like EDCI/HOBt.
    Reaction optimization includes:
  • Temperature control (e.g., 0–25°C for cyclopropane ring stability).
  • Catalysts (e.g., Pd-based catalysts for cross-coupling reactions).
  • Monitoring via TLC and NMR spectroscopy to track intermediates .
    Table 1 : Synthetic Route Comparison
StepReagentsYield (%)Purity (HPLC)
1EDCI/HOBt6595%
2DCC/DMAP5890%

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
  • X-ray crystallography (e.g., using SHELXL for refinement) resolves 3D conformation, bond angles, and torsional strain in the cyclopropyl group .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) confirms proton environments and coupling patterns, particularly for the pyrazole and cyclopropyl groups.
  • IR spectroscopy validates amide C=O and N-H stretches (~1650 cm⁻¹ and ~3300 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess the compound's bioactivity?

  • Methodological Answer :
  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric/colorimetric readouts.
  • Antimicrobial susceptibility testing (MIC determination via broth microdilution).
  • Cytotoxicity profiling (MTT assay on mammalian cell lines) .

Advanced Research Questions

Q. How can molecular docking studies be employed to predict the compound's interaction with biological targets?

  • Methodological Answer :
  • Use AutoDock Vina or Schrödinger Suite for in silico docking.
  • Validate with crystallographic data from homologous targets (e.g., pyrazole-containing inhibitors in kinase structures) .
  • Analyze binding affinity (ΔG) and hydrogen-bond interactions with the cyclopropylamino group .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Conduct ADME studies to evaluate bioavailability (e.g., hepatic microsomal stability assays).
  • Use LC-MS/MS to quantify plasma/tissue concentrations and correlate with pharmacodynamic effects.
  • Adjust formulations (e.g., PEGylation) to enhance solubility and reduce metabolic clearance .

Q. How does the cyclopropylamino group influence the compound's pharmacokinetic properties compared to other alkylamino substituents?

  • Methodological Answer :
  • Compare with isopropyl or ethylamino analogs via:
  • LogP measurements (impact on lipophilicity).
  • CYP450 inhibition assays (metabolic stability).
  • The cyclopropyl group reduces steric hindrance, enhancing target binding while improving metabolic resistance .

Q. What are the challenges in achieving enantiomeric purity during synthesis, and which chiral resolution techniques are effective?

  • Methodological Answer :
  • Challenges: Racemization during amide bond formation.
  • Solutions:
  • Chiral HPLC with cellulose-based columns.
  • Diastereomeric salt crystallization using tartaric acid derivatives.
  • Enzymatic resolution (lipase-mediated hydrolysis) .

Q. How can metabolomic studies elucidate the compound's metabolic stability and potential toxicity?

  • Methodological Answer :
  • High-resolution mass spectrometry (HR-MS) identifies Phase I/II metabolites.
  • Reactive metabolite screening (e.g., glutathione trapping assays).
  • In silico toxicity prediction using tools like Derek Nexus .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values across studies may arise from:

  • Assay variability (e.g., ATP concentration in kinase assays).
  • Compound purity (HPLC vs. LC-MS quantification).
  • Cell line heterogeneity (e.g., genetic drift in cancer models).
    Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate with orthogonal assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.